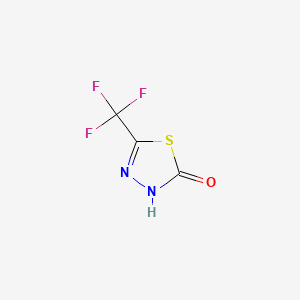

5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one

Descripción general

Descripción

Synthesis Analysis

Several methods exist for synthesizing this compound. For instance, it can be prepared via denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 . Additionally, other synthetic routes have been reported in the literature.

Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one consists of a thiadiazole ring with a trifluoromethyl group attached. The trifluoromethyl group (-CF3) is known for its unique properties and plays a crucial role in the compound’s biological activity .

Aplicaciones Científicas De Investigación

Green Synthesis of Derivatives : A study by Sarchahi & Esmaeili (2021) discusses a catalyst and solvent-free synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives containing a trifluoromethyl group. This method is noted for its simplicity and efficiency, producing good-to-excellent yields of products (Sarchahi & Esmaeili, 2021).

Reactivity with Nucleophiles : Kristinsson, Winkler, & Mollenkopf (1986) explored reactions of 3-Substituted 5-Trifluoromethyl-1,3,4-oxadiazol-2(3H)-one with nucleophiles. The study highlights the compound's reactivity with N- and S-nucleophiles, resulting in various products depending on the substituent and nucleophile used (Kristinsson, Winkler, & Mollenkopf, 1986).

Structural Studies and Tautomeric Equilibrium : Coyanis et al. (2002) synthesized a new trifluoromethyl 2-mercapto-1,3-thiadiazole derivative, focusing on its structural study in both solid and liquid states, including tautomeric equilibrium studies. The findings provide valuable insights into the structural characteristics of such compounds (Coyanis et al., 2002).

Tautomerism Analysis : Fritz, Kristinsson, & Winkler (1983) demonstrated that 5-Substituted 1,3,4-thiadiazol-2(3H)-ones predominantly exist in the oxo tautomeric form, expanding our understanding of the tautomerism in such compounds (Fritz, Kristinsson, & Winkler, 1983).

Crystal and Molecular Structure Analysis : Kerru et al. (2019) reported on the crystal and molecular structure of a 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, including spectroscopic and X-ray diffraction studies. This research is significant for understanding the structural and electronic properties of similar compounds (Kerru et al., 2019).

Novel Synthesis Routes and Potential Applications : Bao et al. (2016) reported a low-cost, one-pot multicomponent domino synthetic route for 5-(trifluoromethyl)-2-thiazolamine, a key intermediate for manufacturing various pharmaceuticals and chemicals. This synthesis method enhances the accessibility of such compounds for further research and application (Bao et al., 2016).

Photoluminescence and Electroluminescence Studies : Jing, Zhao, & Zheng (2017) investigated iridium(iii) complexes with 1,3,4-oxadiazole/1,3,4-thiadiazole derivative ligands, highlighting the potential application of these complexes as efficient emitters in OLEDs. This opens up new avenues for material science applications (Jing, Zhao, & Zheng, 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that trifluoromethyl compounds often play an important role in pharmaceuticals and agrochemicals .

Mode of Action

It’s known that trifluoromethyl compounds often interact with carbon-centered radical intermediates

Biochemical Pathways

It’s known that trifluoromethyl compounds often play a role in the trifluoromethylation of carbon-centered radical intermediates . This process could potentially affect various biochemical pathways.

Pharmacokinetics

A related compound, ftc-092, is known to undergo a gradual biotransformation, mainly via the action of liver microsomes, releasing cf3durd over a long period

Result of Action

It’s known that trifluoromethyl compounds often play an important role in pharmaceuticals and agrochemicals , suggesting that Thiadone might have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Thiadone. For instance, moisture is an essential component for the growth of bacteria, and desiccation or drying can have a severe effect on microbes . Therefore, the presence of a free water molecule might be important for the optimum action of Thiadone.

Propiedades

IUPAC Name |

5-(trifluoromethyl)-3H-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF3N2OS/c4-3(5,6)1-7-8-2(9)10-1/h(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZSAWUKZISBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=O)S1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510618 | |

| Record name | 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84352-75-0 | |

| Record name | Thiadone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084352750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIADONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55MT39460B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

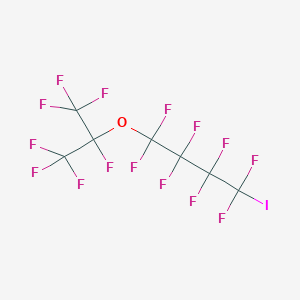

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibutanoic acid](/img/structure/B1611085.png)

![Thieno[2,3-B]pyridin-6-amine](/img/structure/B1611086.png)

![6-Methoxy-2-(p-tolyl)benzo[d]thiazole](/img/structure/B1611090.png)